molecular formula C8H8ClNO2 B2852842 2-Amino-3-chloro-4-methylbenzoic acid CAS No. 27696-37-3

2-Amino-3-chloro-4-methylbenzoic acid

Cat. No.: B2852842
CAS No.: 27696-37-3
M. Wt: 185.61
InChI Key: IRDSLZYXLQZMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-4-methylbenzoic acid is an organic compound with the chemical formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical research and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method is to dissolve 2-Amino-3-methylbenzoic acid in a solvent such as dimethylformamide (DMF) and react it with N-chlorosuccinimide (NCS) under heated conditions. This reaction selectively introduces a chlorine atom at the desired position due to the electron-donating effect of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Esterification: Uses alcohols and acid catalysts like sulfuric acid.

    Amidation: Uses amines and coupling agents like carbodiimides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and interactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-Amino-3-chloro-4-methylbenzoic acid, also known as 2-amino-4-chloro-3-methylbenzoic acid, is an organic compound with significant potential in pharmaceutical and chemical research. Its structure features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid core, which contributes to its biological activity and versatility in synthetic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 185.61 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

  • Enzyme Interactions : The compound has been shown to activate key protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein levels within cells .
  • Chemical Reactivity : The presence of the chloro group allows for substitution reactions, such as Suzuki coupling, which can introduce additional functional groups that enhance biological activity. The amino group can also undergo oxidation or reduction reactions, further diversifying its potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines:

CompoundIC50 Value (µM)Cancer Cell Line
This compound5.85MCF-7
Benzamide derivative3.0A549
Doxorubicin (control)0.16MCF-7

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. In studies comparing various analogs, it was found that compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Cell-Based Assays : A study evaluating multiple benzoic acid derivatives found that certain compounds significantly activated chymotrypsin-like enzymatic activity at concentrations as low as 5 µM. Among these, compounds related to this compound showed particularly strong activation of cathepsins B and L, indicating their potential role in enhancing proteolytic processes within cells .
  • In Silico Studies : Computational analysis has identified potential binding interactions between this compound derivatives and key enzymes involved in protein degradation. These studies suggest that modifications to the compound could lead to enhanced bioactivity and specificity towards target proteins .

Properties

IUPAC Name

2-amino-3-chloro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSLZYXLQZMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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